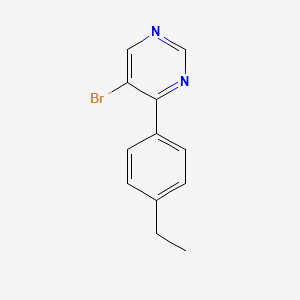

5-Bromo-4-(4-ethylphenyl)pyrimidine

Übersicht

Beschreibung

5-Bromo-4-(4-ethylphenyl)pyrimidine: is an organic compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . This compound is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a 4-ethylphenyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-ethylphenyl)pyrimidine typically involves the bromination of 4-(4-ethylphenyl)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(4-ethylphenyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyrimidine with boronic acids or esters in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction couples the brominated pyrimidine with terminal alkynes using a palladium catalyst and a copper co-catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, a palladium catalyst (e.g., Pd(PPh3)4), and a base such as potassium phosphate (K3PO4). The reaction is performed in solvents like tetrahydrofuran (THF) or ethanol.

Sonogashira Coupling: Reagents include terminal alkynes, a palladium catalyst (e.g., PdCl2(PPh3)2), and a copper co-catalyst (e.g., CuI).

Major Products Formed

Nucleophilic Substitution: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Sonogashira Coupling: The major products are aryl-alkyne compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-4-(4-ethylphenyl)pyrimidine is primarily noted for its role in the synthesis of biologically active compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of novel therapeutic agents.

Synthesis of Pyrimidine Derivatives

Recent studies have demonstrated the utility of this compound in the synthesis of pyrimidine derivatives with potential anticancer properties. For instance, it can be used in electrophilic alkylation reactions, yielding 4-aryl-5-alkynylpyrimidines, which are being explored for their medicinal properties .

Tumor Imaging Agents

Another significant application involves the modification of 5-bromo-pyrimidine derivatives to create radiotracers for tumor imaging. These compounds have been evaluated for their ability to target specific proteins associated with cancer, providing insights into their bioactivity and potential as diagnostic tools .

Synthesis Protocols

A recent study outlined a synthetic protocol involving the use of this compound in a series of reactions leading to the formation of complex pyrimidine derivatives. The method included Brønsted acid-catalyzed electrophilic alkylation followed by palladium-catalyzed cross-coupling reactions .

Biological Evaluations

In vitro and in vivo evaluations have been conducted on derivatives synthesized from this compound, focusing on their effectiveness as tumor imaging agents and their interaction with cancer-related pathways . These studies highlight the compound's potential in developing targeted therapies.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(4-ethylphenyl)pyrimidine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, triazole-pyrimidine hybrids synthesized using this compound have shown neuroprotective activity by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromopyrimidine: A simpler analog with a bromine atom at the 5-position of the pyrimidine ring.

4-(4-Ethylphenyl)pyrimidine: A similar compound without the bromine substitution.

5-Bromo-2-pyridinecarboxaldehyde: Another brominated heterocycle with different substitution patterns.

Uniqueness

5-Bromo-4-(4-ethylphenyl)pyrimidine is unique due to the presence of both the bromine atom and the 4-ethylphenyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and development .

Biologische Aktivität

5-Bromo-4-(4-ethylphenyl)pyrimidine (CAS No. 951884-40-5) is an organic compound with a molecular formula of C₁₂H₁₁BrN₂. This pyrimidine derivative is notable for its structural features, which include a bromine atom at the 5-position and a 4-ethylphenyl group at the 4-position. These characteristics contribute to its potential biological activities, particularly in medicinal chemistry.

Synthesis and Reactivity

The compound can be synthesized through various methods, primarily involving electrophilic substitution reactions where the bromine atom serves as a leaving group. This reactivity allows for the formation of various derivatives, enhancing its applicability in drug development. For example, it has been utilized in the synthesis of 4-aryl-5-alkynylpyrimidines, which are important in medicinal chemistry due to their diverse biological activities .

Neuroprotective and Anti-inflammatory Effects

Compounds synthesized from this compound have demonstrated promising neuroprotective and anti-inflammatory properties. For instance, a series of triazole-pyrimidine hybrids derived from this compound showed significant neuroprotective activity by reducing the expression of apoptosis markers in human neuronal cells. This highlights its potential use in treating neurodegenerative diseases.

The mechanism of action for compounds related to this compound often involves interactions with specific molecular targets, such as kinases or enzymes involved in cellular signaling pathways. The presence of the bromine atom and the ethylphenyl group enhances binding affinity to these targets, which can modulate biological activity effectively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyrimidine | Methyl group at position 2 | Anticancer properties |

| 5-Bromo-4-methylpyrimidine | Methyl group at position 4 | Tyrosine kinase inhibition |

| 5-Bromo-6-methylpyrimidine | Methyl group at position 6 | Potential anti-inflammatory effects |

| 5-Iodo-4-(4-ethylphenyl)pyrimidine | Iodine instead of bromine | Similar kinase inhibition |

This table illustrates how variations in substitution can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

- Neuroprotective Activity : A study synthesized novel triazole-pyrimidine compounds using this compound as a precursor. Among these compounds, several exhibited significant neuroprotective effects by downregulating apoptosis markers in neuronal cells.

- Antimicrobial Potential : Research into pyrimidines has shown that certain derivatives can inhibit bacterial DNA gyrase, presenting opportunities for developing new antibiotics targeting resistant strains .

- Cancer Therapeutics : Investigations into tyrosine kinase inhibitors have highlighted the potential of pyrimidines like this compound in cancer treatment strategies due to their ability to interfere with crucial signaling pathways involved in tumor growth .

Eigenschaften

IUPAC Name |

5-bromo-4-(4-ethylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)12-11(13)7-14-8-15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXNSADRHQQYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650035 | |

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-40-5 | |

| Record name | 5-Bromo-4-(4-ethylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.